molecular formula C15H12Cl2N6OS B3485994 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B3485994
M. Wt: 395.3 g/mol
InChI Key: YDUCICKNJWGEGA-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide is a synthetic 1,2,4-triazole-3-thione derivative of significant research interest due to its potential as a scaffold for developing novel antibacterial agents . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its multidirectional biological activity and presence in several therapeutically important drugs . This specific compound features a 1,2,4-triazole ring substituted with a sulfanylacetamide group linked to a 2,5-dichlorophenyl moiety, a structural motif that researchers investigate for its electronic and steric influence on biological activity. Compounds within this class are frequently explored for growth inhibitory activity against a panel of standard Gram-positive and Gram-negative bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The potential mechanism of action for 1,2,4-triazole derivatives can vary, with some hybrids demonstrating inhibition of essential bacterial enzymes like DNA gyrase . Researchers utilize this compound strictly in laboratory settings to investigate structure-activity relationships (SAR), synthesize novel hybrids, and evaluate minimum inhibitory concentration (MIC) values. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-9-4-5-10(17)12(7-9)20-13(24)8-25-15-22-21-14(23(15)18)11-3-1-2-6-19-11/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUCICKNJWGEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains and fungi.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed promising results against resistant strains of Staphylococcus aureus and Candida albicans . The mechanism of action involves the inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. The compound has been tested in vitro against several cancer cell lines, showing cytotoxic effects.

Case Study : In a study published in Cancer Letters, researchers found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways . This suggests potential for further development as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in preclinical models. Triazole derivatives are known to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study : A publication in Pharmacology Reports highlighted that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models . This opens avenues for treating conditions such as rheumatoid arthritis.

Fungicides

Due to its antifungal properties, this compound is being explored as a potential fungicide. Its ability to inhibit fungal growth can be utilized to protect crops from various fungal pathogens.

Case Study : Research conducted by agricultural scientists indicated that formulations containing this triazole derivative effectively controlled Fusarium species in wheat crops, reducing disease incidence significantly .

Plant Growth Regulators

Recent studies suggest that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns positively.

Case Study : An experiment published in Plant Growth Regulation reported enhanced growth rates and yield in treated tomato plants, indicating the potential for agricultural applications beyond pest control .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAntimicrobial agents
Anticancer agents
Anti-inflammatory agents
AgricultureFungicides
Plant growth regulators

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the dichlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the triazole ring, aryl group, or both. These variations significantly influence physicochemical properties and biological activity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Triazole Substituents Aryl Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity Reference
2-[(4-Amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide (Main Compound) 4-amino, 5-pyridin-2-yl 2,5-dichlorophenyl Not explicitly stated ~415 (inferred) Not reported N/A
2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide 4-allyl, 5-pyridin-2-yl 2,5-dichlorophenyl C₁₈H₁₇Cl₂N₅OS 430.37 Not reported
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., 3.1-3.21) 4-amino, 5-furan-2-yl Varied aryl groups C₁₃H₁₂ClN₅O₂S 337.78 Anti-exudative (10 mg/kg dose)
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-pyridin-2-yl 3,4-dichlorophenyl C₁₅H₁₁Cl₂N₆OS 410.31 Not reported
2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide 4-amino, 5-pyridin-3-yl 4-chloro-2-methylphenyl C₁₆H₁₅ClN₆OS 374.84 Not reported

Impact of Triazole Substituents

  • Amino vs. This difference may improve solubility or target-binding affinity .
  • Pyridinyl vs. For example, furan derivatives in –4 demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) in rodent models .

Role of Aryl Substituents

  • Chlorine Position: The 2,5-dichlorophenyl group in the main compound may enhance lipophilicity compared to analogs with non-halogenated or differently substituted aryl groups (e.g., m-tolyl in ). Chlorine atoms increase molecular polarity and may improve membrane permeability .
  • Methyl vs. Chlorine : The 4-chloro-2-methylphenyl substituent in introduces steric hindrance, which could reduce binding efficiency compared to the main compound’s dichlorophenyl group .

Research Findings and Activity Data

  • Anti-Exudative Activity: Furan-substituted analogs (e.g., C₁₃H₁₂ClN₅O₂S) reduced inflammation in rat models by 35–42% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
  • Synthetic Routes: The main compound’s synthesis likely involves alkylation of triazole-thione intermediates, as described for furan analogs in . Modifications such as Paal-Knorr condensation (used in ) could further diversify the triazole scaffold .

Biological Activity

The compound 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide is a novel organic molecule that integrates a triazole ring with a pyridine moiety and features a sulfanyl group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H10Cl2N6S\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_6\text{S}

Key Features:

  • Triazole Ring: Known for its antifungal properties.
  • Pyridine Moiety: Enhances lipophilicity and biological interactions.
  • Sulfanyl Group: Potentially increases reactivity and biological activity.

Antifungal Properties

Research indicates that compounds containing triazole and pyridine structures exhibit significant antifungal effects against various pathogens, including strains of Candida and Aspergillus species. The mechanism of action typically involves:

  • Inhibition of Fungal Cell Wall Synthesis: Disruption of β-glucan synthesis.
  • Interference with Metabolic Pathways: Targeting key enzymes involved in fungal metabolism.

A study demonstrated that derivatives similar to this compound showed promising antifungal activity, with IC50 values indicating effective inhibition of fungal growth at low concentrations .

Anticancer Activity

In addition to antifungal properties, there is emerging evidence supporting the anticancer potential of this compound. For example:

  • In Vitro Studies: Compounds with similar structural features were tested on various cancer cell lines (e.g., MCF7 breast cancer cell line), showing moderate cytostatic activity with inhibition growth percentages (IGP) ranging from 10% to 23% .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism
AntifungalCandida, AspergillusInhibition of cell wall synthesis
AnticancerMCF7 (breast cancer)Cytostatic activity via metabolic inhibition

Case Study 1: Antifungal Efficacy

A comparative study assessed the antifungal efficacy of several triazole derivatives, including the target compound. Results indicated that the compound exhibited superior activity against resistant strains of Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments.

Case Study 2: Anticancer Screening

In a preliminary screening conducted by the National Cancer Institute (NCI), the compound was evaluated against a panel of 60 human cancer cell lines. The results showed selective cytotoxicity towards specific cancer types, particularly breast and lung cancers. The highest IGP recorded was 23% for the MCF7 cell line, indicating its potential for further development as an anticancer drug .

Interaction Studies

Molecular docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. These studies suggest that:

  • The triazole moiety does not interact covalently with the heme group in CYP51 but instead occupies a hydrophobic tunnel leading to the protein surface, indicating a unique binding pattern compared to traditional azole antifungals .

Q & A

Basic: What are the key synthetic steps for preparing 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide?

Methodological Answer:
The synthesis typically involves:

Alkylation of triazole thione : React 4-amino-5-pyridin-2-yl-1,2,4-triazole-3-thione with α-chloroacetamide derivatives (e.g., N-(2,5-dichlorophenyl)chloroacetamide) in the presence of KOH to form the sulfanyl bridge .

Paal-Knorr condensation : Modify the amino group on the triazole ring to introduce pyridine or other heterocyclic moieties under reflux conditions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the triazole ring (δ 8.1–8.5 ppm for pyridine protons), sulfanyl group (δ 3.8–4.2 ppm for –SCH2–), and dichlorophenyl moiety (δ 7.2–7.6 ppm) .
  • IR Spectroscopy : Confirm the presence of –NH2 (3300–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–S (650–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .
  • X-ray Crystallography (if crystals form): Resolve 3D conformation and hydrogen-bonding patterns .

Basic: What biological activities have been preliminarily observed for this compound?

Methodological Answer:

  • Anti-exudative activity : Tested in rat models (e.g., formalin-induced edema) at 50–100 mg/kg doses; measure reduction in paw volume over 24 hours .
  • Antimicrobial potential : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values typically 8–32 µg/mL) .
  • Mechanistic studies : Use molecular docking to predict interactions with COX-2 or TNF-α targets .

Advanced: How can Design of Experiments (DOE) optimize reaction yield and purity?

Methodological Answer:

  • Variables : Test temperature (60–100°C), solvent polarity (DMF vs. ethanol), and base concentration (1–3 eq. KOH) .
  • Statistical tools : Apply Box-Behnken or central composite design to identify optimal conditions.
  • Example DOE Table :
VariableLow LevelHigh LevelOptimal Value
Temperature (°C)6010080
SolventEthanolDMFEthanol
KOH (eq.)1.03.02.2

Outcome : Yield increases from 45% to 72% with reduced byproduct formation .

Advanced: How to resolve contradictions in NMR spectral data for this compound?

Methodological Answer:

  • Problem : Overlapping peaks for pyridine and triazole protons.
  • Solution : Use 2D NMR (COSY, HSQC) to assign coupling patterns. Compare experimental data with computed spectra (e.g., ACD/Labs or MestReNova) .
  • Solvent effects : Re-run NMR in DMSO-d6 to enhance –NH2 signal resolution .

Advanced: What computational strategies predict reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate binding to inflammatory targets (e.g., COX-2) using GROMACS or AMBER.
  • Software : Gaussian 16 for geometry optimization; PyMol for visualization .

Advanced: How to establish structure-activity relationships (SAR) for anti-exudative effects?

Methodological Answer:

  • Modifications : Vary substituents on the triazole (e.g., replace pyridin-2-yl with furan-2-yl) and dichlorophenyl groups .
  • In vivo testing : Compare edema inhibition rates across derivatives.
  • Key SAR Table :
DerivativeR1 (Triazole)R2 (Aryl)% Edema Inhibition
Parent compoundPyridin-2-yl2,5-Cl₂68%
Derivative AFuran-2-yl2,5-Cl₂52%
Derivative BPyridin-2-yl4-CH₃41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide

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